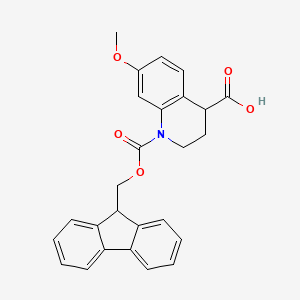
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy group, and a tetrahydroquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amine group using the Fmoc group, followed by the introduction of the methoxy group and the formation of the tetrahydroquinoline core. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.
科学的研究の応用
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amines, allowing selective reactions to occur at other sites within the molecule. The methoxy group and tetrahydroquinoline core contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activity, enzyme function, and cellular processes.
類似化合物との比較
Similar Compounds
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the Fmoc group provides versatility in synthetic applications, while the methoxy group and tetrahydroquinoline core offer distinct chemical properties and reactivity. This combination makes the compound valuable for a wide range of scientific research and industrial applications.
特性
分子式 |
C26H23NO5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-7-methoxy-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H23NO5/c1-31-16-10-11-21-22(25(28)29)12-13-27(24(21)14-16)26(30)32-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,22-23H,12-13,15H2,1H3,(H,28,29) |
InChIキー |
RUMJEOBUQPIVMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


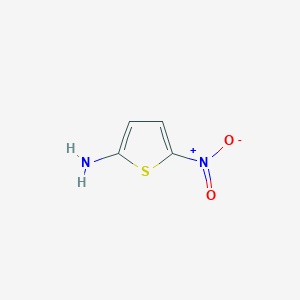
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
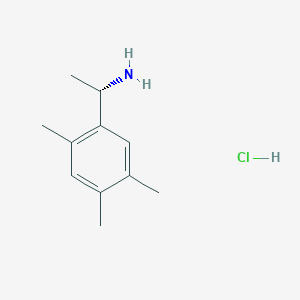
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

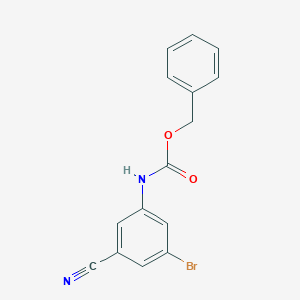
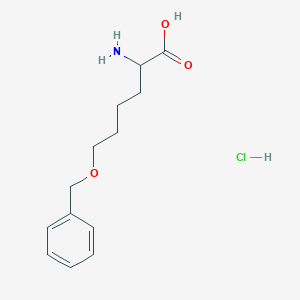
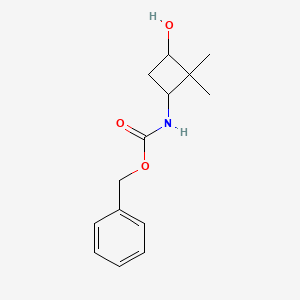
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
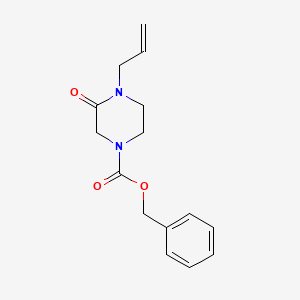
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
